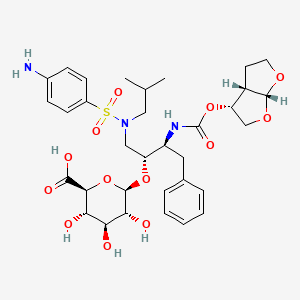

DARUNAVIR O-BETA-D-GLUCURONIDE

Übersicht

Beschreibung

DARUNAVIR O-BETA-D-GLUCURONIDE is a metabolite of darunavir, a protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. Darunavir is known for its effectiveness in managing HIV-1 infection, especially in patients with a history of prior antiretroviral therapies . The glucuronide conjugate, this compound, is formed through the process of glucuronidation, a common phase II metabolic pathway that aids in the elimination of small molecule drugs from the body .

Wirkmechanismus

Target of Action

Darunavir O-|A-D-Glucuronide, also known as Darunavir metabolite M20, primarily targets the HIV-1 protease enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is necessary for the processing of viral precursor proteins and the maturation of the virus in preparation for infection .

Mode of Action

Darunavir O-|A-D-Glucuronide acts as a nonpeptidic inhibitor of the HIV-1 protease . It lodges itself in the active site of the protease through a number of hydrogen bonds . This binding inhibits the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV . As a result, the formation of mature, infectious viral particles is prevented .

Biochemical Pathways

The inhibition of the HIV-1 protease enzyme by Darunavir O-|A-D-Glucuronide disrupts the normal life cycle of the HIV virus. This disruption prevents the virus from maturing and becoming infectious . The compound is designed to increase interactions with the HIV-1 protease and to be more resistant against HIV-1 protease mutations .

Pharmacokinetics

Darunavir O-|A-D-Glucuronide is heavily oxidized and metabolized by hepatic cytochrome enzymes, mainly CYP3A . In boosted darunavir administration, unchanged darunavir made up 48.8% of the excreted dose in boosted subjects due to inhibition of darunavir metabolism by ritonavir . Unchanged drug in the urine made up 1.2% of the administered dose in volunteers who were unboosted, and 7.7% in boosted volunteers .

Result of Action

The primary result of the action of Darunavir O-|A-D-Glucuronide is the prevention of the maturation of the HIV virus, thereby reducing its infectivity . By inhibiting the HIV-1 protease enzyme, the compound prevents the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV . This leads to the formation of immature, noninfectious viral particles .

Action Environment

The action of Darunavir O-|A-D-Glucuronide can be influenced by various environmental factors. For instance, the compound’s metabolism can be affected by the presence of other drugs that inhibit or induce the CYP3A enzyme . Furthermore, the compound’s action can be enhanced by co-administration with ritonavir, a potent inhibitor of CYP3A, which increases the plasma concentrations of darunavir .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DARUNAVIR O-BETA-D-GLUCURONIDE involves the glucuronidation of darunavir. This process typically requires the presence of uridine 5′-diphosphoglucuronic acid (UDPGA) as a glucuronic acid donor and is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include an aqueous buffer system at a physiological pH, and the reaction is carried out at body temperature (37°C) to mimic in vivo conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where darunavir is incubated with liver microsomes or recombinant UGT enzymes in the presence of UDPGA. The reaction mixture is then purified using chromatographic techniques to isolate the glucuronide conjugate .

Analyse Chemischer Reaktionen

Types of Reactions

DARUNAVIR O-BETA-D-GLUCURONIDE primarily undergoes hydrolysis and conjugation reactions. The glucuronide conjugate can be hydrolyzed back to darunavir and glucuronic acid under acidic or enzymatic conditions .

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.

Conjugation: UDPGA and UGT enzymes in an aqueous buffer system at physiological pH.

Major Products Formed

The major products formed from the hydrolysis of this compound are darunavir and glucuronic acid .

Wissenschaftliche Forschungsanwendungen

DARUNAVIR O-BETA-D-GLUCURONIDE has several scientific research applications:

Pharmacokinetics: Studying the metabolism and elimination of darunavir in the body.

Drug Development: Evaluating the metabolic stability and potential drug-drug interactions of darunavir.

Toxicology: Assessing the safety and potential toxicity of darunavir and its metabolites.

Analytical Chemistry: Developing and validating analytical methods for the quantification of darunavir and its metabolites in biological samples.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dolutegravir: Another antiretroviral drug that undergoes glucuronidation to form dolutegravir-glucuronide.

Elvitegravir: An integrase inhibitor that is also metabolized to its glucuronide conjugate.

Rilpivirine: A non-nucleoside reverse transcriptase inhibitor that forms rilpivirine-glucuronide.

Uniqueness

DARUNAVIR O-BETA-D-GLUCURONIDE is unique due to its specific formation from darunavir, a second-generation protease inhibitor designed to combat resistance to standard HIV therapy . Its formation and elimination are crucial for the pharmacokinetics and therapeutic management of darunavir, distinguishing it from other glucuronide conjugates of antiretroviral drugs .

Biologische Aktivität

Darunavir O-beta-D-glucuronide is a metabolite of darunavir, an HIV protease inhibitor. Understanding the biological activity of this compound is essential for evaluating its therapeutic efficacy and safety profile. This article reviews the pharmacological properties, metabolic pathways, and biological activities of this compound, supported by relevant research findings and data tables.

Overview of Darunavir

Darunavir (DRV) is primarily used in the treatment of HIV infections. It works by inhibiting the HIV-1 protease enzyme, which is crucial for viral replication. The compound exhibits high potency against various strains of HIV, including those resistant to other protease inhibitors. Its chemical structure allows it to form strong hydrogen bonds with the active site of the protease, facilitating effective inhibition even in resistant strains .

Metabolism and Formation of this compound

Darunavir is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP3A4 and CYP2D6). The metabolic process includes glucuronidation, where darunavir is conjugated with glucuronic acid to form this compound. This metabolite is significant as it may influence the pharmacokinetics and pharmacodynamics of darunavir .

Table 1: Metabolic Pathways of Darunavir

| Metabolite | Enzyme Involved | Formation Process |

|---|---|---|

| Darunavir | CYP3A4 | Hydroxylation |

| This compound | UGT1A3, UGT1A8 | Glucuronidation |

Biological Activity

Research indicates that this compound retains some biological activity, although significantly less than its parent compound. The glucuronidation process generally leads to a reduction in the pharmacological activity of drugs. For instance, studies show that while darunavir exhibits potent inhibition against HIV-1 protease with an IC50 value in the low nanomolar range, its glucuronide metabolite displays reduced efficacy .

Case Study: Efficacy Against HIV-1

In a comparative study examining the inhibitory effects of darunavir and its glucuronide metabolite on HIV-1 protease, results demonstrated that darunavir had an IC50 value of approximately 1.87 nM, while this compound showed a markedly higher IC50 value, indicating reduced potency .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it has a longer half-life compared to unmodified darunavir due to its increased solubility and stability in biological fluids. This could potentially lead to prolonged exposure in systemic circulation; however, its reduced activity necessitates careful consideration when evaluating therapeutic regimens involving darunavir .

Table 2: Pharmacokinetic Properties

| Parameter | Darunavir | This compound |

|---|---|---|

| Half-Life | ~15 hours | Longer due to glucuronidation |

| Bioavailability | ~82% | Unknown |

| Clearance | 9.7 L/h | Reduced clearance |

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45N3O13S/c1-18(2)15-36(50(43,44)21-10-8-20(34)9-11-21)16-24(47-32-28(39)26(37)27(38)29(49-32)30(40)41)23(14-19-6-4-3-5-7-19)35-33(42)48-25-17-46-31-22(25)12-13-45-31/h3-11,18,22-29,31-32,37-39H,12-17,34H2,1-2H3,(H,35,42)(H,40,41)/t22-,23-,24+,25-,26-,27-,28+,29-,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOVHLAWBUMQFG-XXNFXRIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)OC4C(C(C(C(O4)C(=O)O)O)O)O)S(=O)(=O)C5=CC=C(C=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)S(=O)(=O)C5=CC=C(C=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N3O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747418 | |

| Record name | (2R,3S)-1-[(4-Aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-[({[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl]oxy}carbonyl)amino]-4-phenylbutan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159613-27-0 | |

| Record name | Darunavir metabolite M20 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159613270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3S)-1-[(4-Aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-[({[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl]oxy}carbonyl)amino]-4-phenylbutan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-1-((((4-AMINOPHENYL)SULFONYL)(2-METHYLPROPYL)AMINO)METHYL)-2-(((((3R,3AS,6AR)-HEXAHYDROFURO(2,3-B)FURAN-3-YL)OXY)CARBONYL)AMINO)-3-PHENYLPROPYL .BETA.-D-GLUCOPYRANOSIDURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2IG33O2AN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.